{(2E)-2-[(2E)-(3-iodo-4,5-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
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Overview
Description
{(2E)-2-[(2E)-(3-iodo-4,5-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a complex organic compound that features a thiazolidinone ring, a hydrazone linkage, and an acetic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(2E)-2-[(2E)-(3-iodo-4,5-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid typically involves multiple steps:
Formation of the Benzylidene Hydrazone: The initial step involves the condensation of 3-iodo-4,5-dimethoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the benzylidene hydrazone intermediate.
Cyclization to Thiazolidinone: The benzylidene hydrazone is then reacted with thioglycolic acid in the presence of a base, such as sodium acetate, to form the thiazolidinone ring.
Acetylation: The final step involves the acetylation of the thiazolidinone intermediate with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the thiazolidinone ring.
Reduction: Reduction reactions can target the hydrazone linkage and the carbonyl groups.
Substitution: The iodine atom in the benzylidene moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products may include quinones and carboxylic acids.
Reduction: Products may include hydrazines and alcohols.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and complex molecular architectures.
Biology
In biological research, the compound is studied for its potential antimicrobial, antifungal, and anticancer activities. Its unique structure allows it to interact with various biological targets.
Medicine
The compound is being investigated for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes and receptors.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of {(2E)-2-[(2E)-(3-iodo-4,5-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydrazone linkage and thiazolidinone ring are key structural features that enable it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- {(2E)-2-[(2E)-(3-chloro-4,5-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
- {(2E)-2-[(2E)-(3-bromo-4,5-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
Uniqueness
The presence of the iodine atom in {(2E)-2-[(2E)-(3-iodo-4,5-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid distinguishes it from its chloro and bromo analogs. This iodine atom can influence the compound’s reactivity, biological activity, and overall chemical properties, making it unique among similar compounds.
Properties
IUPAC Name |
2-[(2E)-2-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14IN3O5S/c1-22-9-4-7(3-8(15)12(9)23-2)6-16-18-14-17-13(21)10(24-14)5-11(19)20/h3-4,6,10H,5H2,1-2H3,(H,19,20)(H,17,18,21)/b16-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGROZNJWUEFJI-OMCISZLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)O)I)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O)I)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14IN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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